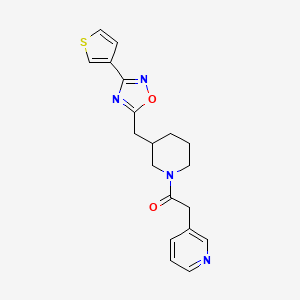
2-(Pyridin-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(Pyridin-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that combines elements from pyridine, thiophene, and oxadiazole. This structure suggests potential biological activities due to the presence of multiple heterocyclic rings known for their pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Structure and Properties
The compound features:
- A pyridine ring which is often associated with various biological activities.
- A thiophene ring known for its electronic properties and potential in medicinal chemistry.
- An oxadiazole moiety, which has been recognized for its antibacterial and anti-HIV activities.
The molecular formula is C19H22N4OS, indicating a significant molecular weight that may influence its bioactivity.
Antimicrobial Activity
Research indicates that derivatives containing oxadiazole structures exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against a range of bacteria including Staphylococcus aureus, Escherichia coli, and Candida albicans . The presence of substituents on the phenyl or pyridine rings can enhance activity, suggesting a structure-activity relationship (SAR) that merits further investigation.
| Compound Type | Target Bacteria/Fungi | Activity Level |
|---|---|---|
| Oxadiazole Derivatives | Staphylococcus aureus | High |
| Oxadiazole Derivatives | Escherichia coli | Moderate |
| Oxadiazole Derivatives | Candida albicans | Moderate |
Anticancer Activity
Studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range . The mechanism often involves apoptosis induction through caspase activation, which is crucial for therapeutic efficacy.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.48 | Apoptosis via caspase activation |
| HCT-116 | 0.78 | Cell cycle arrest |
Case Studies
A notable study involved synthesizing various 1,2,4-oxadiazole derivatives and assessing their biological activity against cancer cell lines. The results indicated that modifications to the oxadiazole structure could significantly enhance anticancer properties. For instance, compounds with electron-withdrawing groups at specific positions exhibited higher potency .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds suggests that:
- Substituents on the aromatic rings can modulate biological activity.
- The spatial arrangement of heterocycles influences interaction with biological targets.
- Hydrophobic interactions between aromatic systems and target proteins are critical for efficacy.
属性
IUPAC Name |
2-pyridin-3-yl-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-18(10-14-3-1-6-20-11-14)23-7-2-4-15(12-23)9-17-21-19(22-25-17)16-5-8-26-13-16/h1,3,5-6,8,11,13,15H,2,4,7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPOYUGVCWDKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














